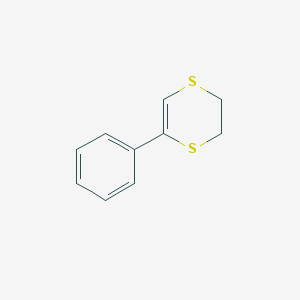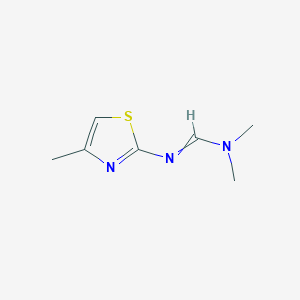
N'-(4-Methyl-2-thiazolyl)-N,N-dimethyl-methanimidamide
描述
N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-formamidine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a formamidine group attached to a thiazole ring, with additional methyl groups enhancing its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-formamidine typically involves the reaction of 4-methylthiazole with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the formamidine group. The general reaction scheme is as follows:
Starting Materials: 4-methylthiazole and N,N-dimethylformamide dimethyl acetal.
Reaction Conditions: Anhydrous conditions, typically in the presence of a base such as sodium hydride or potassium tert-butoxide.
Procedure: The 4-methylthiazole is reacted with N,N-dimethylformamide dimethyl acetal in an appropriate solvent, such as tetrahydrofuran or dimethyl sulfoxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-formamidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-formamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formamidine group to an amine.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
科学研究应用
N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-formamidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-formamidine involves its interaction with specific molecular targets. The formamidine group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-acetamidine: Similar structure but with an acetamidine group instead of a formamidine group.
N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-benzamidine: Contains a benzamidine group, offering different chemical properties.
N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-thiourea: Features a thiourea group, which can influence its reactivity and biological activity.
Uniqueness
N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-formamidine is unique due to its specific combination of a formamidine group and a thiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C7H11N3S |
|---|---|
分子量 |
169.25 g/mol |
IUPAC 名称 |
N,N-dimethyl-N'-(4-methyl-1,3-thiazol-2-yl)methanimidamide |
InChI |
InChI=1S/C7H11N3S/c1-6-4-11-7(9-6)8-5-10(2)3/h4-5H,1-3H3 |
InChI 键 |
TXCWDCATUQNOMC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=N1)N=CN(C)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
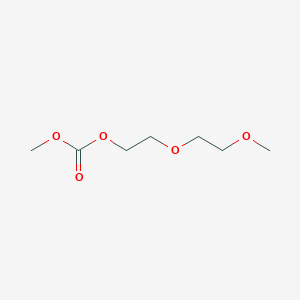
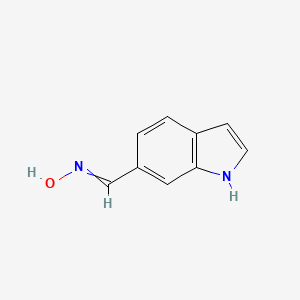
![1-[3-(benzyloxy)propyl]-1H-pyrazol-3-amine](/img/structure/B8729118.png)
![(3AR,6aS)-tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B8729125.png)
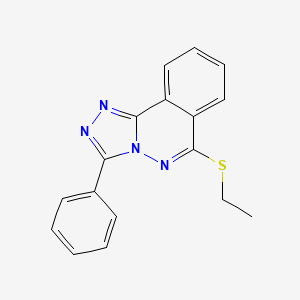



![4-Hydroxy-6-oxo-3-phenyl-6,7-dihydro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B8729154.png)




